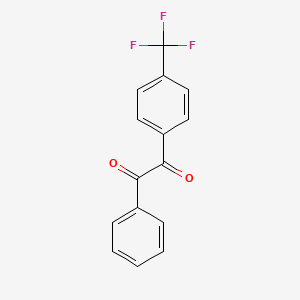
1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione is an organic compound with the molecular formula C16H8F6O2 It is characterized by the presence of a phenyl group and a trifluoromethyl-substituted phenyl group attached to an ethanedione backbone
Méthodes De Préparation
The synthesis of 1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The choice of reagents and reaction conditions can be tailored to achieve efficient production.
Analyse Des Réactions Chimiques
1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanedione moiety to alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with unique properties.
Biology: This compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to specific targets. The phenyl groups provide aromatic interactions that can stabilize binding to proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione include:
1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione: Similar structure but with different substituents on the phenyl rings.
1-Phenyl-2-(4-methylphenyl)ethane-1,2-dione: Substitution of the trifluoromethyl group with a methyl group.
1-Phenyl-2-(4-chlorophenyl)ethane-1,2-dione: Substitution of the trifluoromethyl group with a chlorine atom.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H9F3O2 |
|---|---|
Poids moléculaire |
278.22 g/mol |
Nom IUPAC |
1-phenyl-2-[4-(trifluoromethyl)phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C15H9F3O2/c16-15(17,18)12-8-6-11(7-9-12)14(20)13(19)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
BPFIQBYBWZLIJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















